molecular formula C10H10O5 B135785 Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS No. 22934-58-3

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Cat. No. B135785
CAS RN: 22934-58-3
M. Wt: 210.18 g/mol
InChI Key: DQQKIGXHWZLSCW-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a broader class of compounds with potential biological and pharmaceutical applications. The compound's structure and derivatives have been studied for their potential use as chemotherapeutic agents, antimicrobial substances, and in the synthesis of other medically relevant compounds .

Synthesis Analysis

The synthesis of compounds related to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate often involves multi-step chemical reactions, starting from various precursors. For instance, derivatives of this compound have been synthesized using starting materials like 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, which upon further chemical modifications, such as halogenation and aminoalkylation, yield potential antimicrobial agents . Another example includes the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. These methods provide detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's three-dimensional conformation and reactivity .

Chemical Reactions Analysis

Compounds within the same family as methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergo various chemical reactions. For example, methyl benzoquinone carboxylate and its derivatives can condense with β-methoxynaphthalene in an acid-catalyzed reaction to yield α-arylsubstituted naphthalenes, which can be further processed to create more complex structures . Additionally, the potassium salt of related methoxy benzoic acids has been shown to undergo selective deprotonation, which is a useful reaction in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 7-methoxy-1,3-benzodioxole-5-carboxylate derivatives are characterized by spectroscopic methods such as (1)H NMR and mass spectroscopy. These properties are essential for identifying the compound and understanding its behavior in different environments, which is important for its potential use in pharmaceutical applications . The molecular electrostatic potential (MEP) map and frontier molecular orbitals of related compounds have also been studied to predict reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been involved in research focusing on the synthesis and preparation of various benzodioxolecarboxylic acids. For instance, certain derivatives like myristic acid and 4.6-dimethoxy-1,3-benzodioxole-5-carboxylic acid have been prepared from related compounds, showcasing the versatility of this molecule in organic synthesis (Daliacker, Mues, & Kim, 1978).

Biological Effects

  • Research has shown that derivatives of 1,3-benzodioxole, similar to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, can have biological effects. For example, a study revealed that a benzodioxole compound acted as a chemosterilant in Drosophila melanogaster, impacting vitellogenin uptake and ovarian development (Song et al., 1990).

Pharmacological Applications

  • In medicinal chemistry, the benzodioxole group, which is part of the structure of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, has been utilized in developing endothelin receptor antagonists. These compounds show promise in treating various cardiovascular diseases (Tasker et al., 1997).

Chemical Synthesis and Modifications

  • Research also includes exploring different synthetic routes and modifications of related compounds. For instance, studies have focused on the practical preparation of derivatives and exploring the effects of different substituents on the biological activity of these molecules (Horikawa, Hirokawa, & Kato, 2001).

Antioxidant and Anti-Inflammatory Properties

  • Some studies have investigated the antioxidant and anti-inflammatory properties of compounds structurally related to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate. These studies are pivotal in developing new therapeutic agents (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Insecticidal Activity

  • Derivatives of 1,3-benzodioxole have also been studied for their insecticidal activity, which could have implications for agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).

Structural and Crystallography Studies

  • Research has been conducted on the crystal and molecular structures of related compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Richter et al., 2023).

Safety And Hazards

The safety data sheet for “Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

methyl 7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQKIGXHWZLSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345086
Record name Methyl 3-methoxy-4,5-methylenedioxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

CAS RN

22934-58-3
Record name Methyl 3-methoxy-4,5-methylenedioxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3,4-dihydroxy-5-methoxybenzoate (15.3 g, 0.078 mol) in acetone (500 mL) was added CH2BrCl (34.4 g, 0.27 mol) and K2CO3 (75 g, 0.54 mol) at 80° C. The resulting mixture was heated at reflux for 4 h. The mixture was cooled to room temperature and solid K2CO3 was filtered off. The filtrate was concentrated under reduced pressure, and the residue was dissolved in EtOAc (100 mL). The organic layer was washed with water, dried over anhydrous Na2SO4, and evaporated under reduced pressure to give the crude product, which was purified by column chromatography on silica gel (Petroleum Ether/Ethyl Acetate=10:1) to afford methyl 7-methoxybenzo[d][1,3]dioxole-5-carboxylate (12.6 g, 80%). 1H NMR (400 MHz, CDCl3) δ 7.32 (s, 1H), 7.21 (s, 1H), 6.05 (s, 2H), 3.93 (s, 3H), 3.88 (s, 3H).
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15.3 g
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reactant
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[Compound]
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CH2BrCl
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34.4 g
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75 g
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500 mL
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Synthesis routes and methods II

Procedure details

Synthesis of the title compound from methyl 3-methoxy-4,5-methylenedioxybenzoate was carried out by applying the synthetic procedure of 3,5-diisopropoxy-4-methoxyphenylboronic acid from methyl 3,5-diisopropoxy-4-methoxybenzoate in Reference Example 6. From methyl 3-methoxy-4,5-methylenedioxybenzoate (4.30 g, 20.5 mmol), 3-methoxy-4,5-methylenedioxybenzoic acid (3.00 g) was obtained as colorless prisms (melting point: 215.0-216.0° C.) (yield: 71%). From 3-methoxy-4,5-methylenedioxybenzoic acid (2.50 g, 12.7 mmol), 3-methoxy-4,5-methylenedioxy-1-nitrobenzene was obtained as a pale yellow amorphous powder (1.26 g, yield: 50%). From 3-methoxy-4,5-methylenedioxy-1-nitrobenzene (1.26 g, 16.4 mmol), 1-iodo-3-methoxy-4,5-methylenedioxybenzene was obtained as pale yellow needles (melting point: 71.0-72.0° C.) (1.08 g, yield: 61%). From 1-iodo-3-methoxy-4,5-methylenedioxybenzene (750.0 mg, 2.70 mmol), the title compound was obtained as a colorless crystalline powder (melting point: 279.0-281.0° C.) (347.0 mg, yield: 66%).
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
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0 (± 1) mol
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reactant
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methyl 3,5-diisopropoxy-4-methoxybenzoate
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Combine methyl 3-methoxy-4,5-dihydroxybenzoate (0.93 g, 4.6 mmol) and potassium carbonate (3.2 g, 23.4 mmol) in acetone (25 mL) and dimethylformamide (25 mL). Add diiodomethane (6.3 g, 23.3 mmol). Heat to reflux. After 24 hours, cool in an ice bath, acidify with a 1 M aqueous hydrochloric acid solution (35 mL), and extract twice with ethyl acetate. Combine the organic layers and extract with brine. Dry over MgSO4, filter, and concentrate in vacuo to give methyl 3-methoxy-4,5-methylenedioxybenzoate.
Quantity
0.93 g
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reactant
Reaction Step One
Quantity
3.2 g
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reactant
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Quantity
6.3 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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